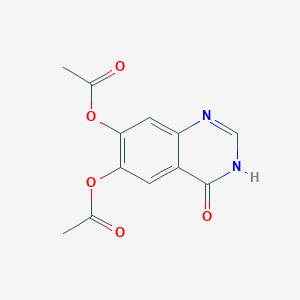

6,7-diacetoxy-4(3H)-quinazolinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7-acetyloxy-4-oxo-3H-quinazolin-6-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-6(15)18-10-3-8-9(13-5-14-12(8)17)4-11(10)19-7(2)16/h3-5H,1-2H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGKBLCFWWOPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6,7 Diacetoxy 4 3h Quinazolinone Analogues

Classical and Contemporary Approaches to the 4(3H)-Quinazolinone Core Synthesis

Traditional methods for synthesizing the 4(3H)-quinazolinone ring system have been refined over many years and remain cornerstones of heterocyclic chemistry. These approaches typically involve the condensation and subsequent cyclization of readily available ortho-substituted benzene (B151609) precursors.

One of the most fundamental and enduring methods for quinazolinone synthesis is the Niementowski reaction, which involves the condensation of anthranilic acid or its derivatives with amides at high temperatures. ijprajournal.comacgpubs.org The first 4(3H)-quinazolinone compound was synthesized as early as 1869 from anthranilic acid and cyanogen. ijprajournal.com A common variation involves a one-pot, three-component reaction of anthranilic acid, an amine, and an orthoester. researchgate.net

The general mechanism involves the initial acylation of the amino group of anthranilic acid, followed by cyclization with a source of ammonia (B1221849) or an amine, and subsequent dehydration to form the quinazolinone ring. brieflands.com For instance, substituted anthranilic acids can be treated with chloro-acyl chlorides to yield N-acyl-anthranilic acids, which are then cyclized. nih.gov Modern adaptations of this classical approach often employ microwave irradiation to accelerate the reaction, reduce reaction times, and improve yields. researchgate.net

Table 1: Examples of Anthranilic Acid-Based Syntheses

| Precursors | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Anthranilic acid, Formamide | Heat (120°C) | 4(3H)-Quinazolinone | - | acgpubs.org |

| Anthranilic acid, Aniline, Orthoester | Heteropolyacid catalyst, Microwave | 2,3-Disubstituted-4(3H)-quinazolinone | Good | researchgate.net |

The use of 2-aminobenzamide (anthranilamide) as a starting material is a widely adopted and versatile strategy for constructing the 4(3H)-quinazolinone skeleton. This approach typically involves condensation with a one-carbon (C1) or multi-carbon electrophile, followed by cyclization. nih.gov

A prevalent method is the reaction of 2-aminobenzamide with aldehydes. This reaction proceeds via the formation of a dihydroquinazolinone intermediate, which is then oxidized to the final aromatic quinazolinone product. nih.govresearchgate.netmdpi.com Various oxidants can be employed for this transformation. nih.gov In addition to aldehydes, other C1 sources like methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) can be used, often in the presence of a catalyst. thieme-connect.comresearchgate.netresearchgate.net For example, copper-catalyzed aerobic oxidative reactions of 2-aminobenzamide with methanol have been developed, where methanol serves as both the C1 source and a green solvent. researchgate.net

Table 2: Synthesis of Quinazolinones from 2-Aminobenzamide

| C1 Source | Catalyst/Oxidant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes | K₂S₂O₈ | Electrolytic, Room Temp | 2-Substituted-4(3H)-quinazolinone | nih.gov |

| Styrenes (in situ aldehyde) | Metal-free | Oxidation-cyclization | 2-Substituted-4(3H)-quinazolinone | mdpi.com |

| Methanol | Copper complex, Cs₂CO₃ | Aerobic oxidation | 4(3H)-Quinazolinone | researchgate.net |

Isatoic anhydride (B1165640) is a highly valuable and frequently used precursor for the synthesis of quinazolinone derivatives due to its reactivity with nucleophiles. tandfonline.comtandfonline.com The typical reaction pathway involves the nucleophilic attack of an amine on one of the carbonyl groups of the anhydride, leading to the opening of the ring to form a 2-aminobenzamide derivative. This is followed by decarboxylation and subsequent cyclization with an electrophile, such as an aldehyde or orthoester. tandfonline.com

This strategy is particularly well-suited for one-pot, three-component reactions, which combine isatoic anhydride, a primary amine (or ammonia source like ammonium acetate), and an aldehyde to efficiently generate 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones. tandfonline.commdpi.com These intermediates can be easily oxidized to the corresponding 4(3H)-quinazolinones. tandfonline.com Various catalysts, including Lewis acids and Brønsted acids, have been employed to facilitate these multi-component condensations. mdpi.com

A plausible mechanism involves the catalyst activating the isatoic anhydride, which is then attacked by the amine. Decarboxylation generates a 2-amino-N-substituted-benzamide intermediate. A separate reaction between the catalyst-activated aldehyde and the amine intermediate leads to an intramolecular cyclization, ultimately forming the product. tandfonline.com

Advanced Synthetic Strategies for Quinazolinone Framework Construction

In addition to classical methods, a range of advanced synthetic protocols have been developed, offering improved efficiency, milder reaction conditions, and broader substrate scope. These often rely on oxidative processes or transition-metal catalysis.

Oxidative cyclization is a key strategy for synthesizing 4(3H)-quinazolinones, often serving as the final step in a tandem reaction sequence. nih.gov This approach is common in syntheses starting from 2-aminobenzamides and aldehydes or alcohols, where the initial condensation forms a 2,3-dihydroquinazolin-4(1H)-one intermediate that requires oxidation to yield the aromatic quinazolinone. researchgate.netmdpi.com

A variety of oxidants have been utilized, from classical reagents like potassium permanganate (KMnO₄) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to greener alternatives. nih.gov Modern protocols increasingly use molecular oxygen (O₂) or air as the terminal oxidant, often in conjunction with a catalyst, to create more sustainable processes. researchgate.net Furthermore, electro-oxidative methods have been developed, using reagents like potassium persulfate (K₂S₂O₈) under electrolytic conditions to achieve the cyclization without the need for transition metals or bases. nih.gov These methods are notable for their mild, room-temperature conditions and high efficiency. nih.gov

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 4(3H)-quinazolinones. rsc.orgfrontiersin.org Palladium and copper are among the most extensively used metals for these transformations, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. mdpi.com

Palladium-Catalyzed Syntheses: Palladium catalysts are exceptionally versatile for constructing the quinazolinone core. Key strategies include:

Carbonylative Cyclization: This involves the reaction of precursors like 2-bromoanilines or 2-aminobenzamides with carbon monoxide (CO) gas. mdpi.com The palladium catalyst facilitates the insertion of CO, followed by an intramolecular cyclization to form the quinazolinone ring. mdpi.com

Isocyanide Insertion: As an alternative to toxic CO gas, isocyanides can be used in palladium-catalyzed multi-component reactions. mdpi.com For example, 2-aminobenzamides can react with aryl halides and an isocyanide, where the palladium catalyst orchestrates the insertion and subsequent cyclization. mdpi.com

C-H Activation/Arylation: Palladium catalysts can direct the functionalization of C-H bonds on the quinazolinone scaffold itself, allowing for the synthesis of more complex, fused systems. chim.it

Table 3: Selected Palladium-Catalyzed Quinazolinone Syntheses

| Reactants | Catalyst System | Key Transformation | Reference |

|---|---|---|---|

| 2-Bromoanilines, Amines, Ortho esters, CO | Pd(0) catalyst | Four-component carbonylative coupling | mdpi.com |

| 2-Aminobenzamides, Aryl halides, Isocyanide | Pd(0) catalyst, NaOᵗBu | Three-component isocyanide insertion | mdpi.com |

Copper-Catalyzed Syntheses: Copper catalysts offer a cost-effective and efficient alternative for quinazolinone synthesis. Common applications include:

Oxidative Annulation: Copper salts can catalyze the oxidative cyclization of 2-aminobenzamide derivatives with various partners. thieme-connect.com For instance, the reaction of 2-aminobenzamides in DMF can proceed with a copper catalyst under an oxygen atmosphere, where DMF acts as both the solvent and a C1 synthon. thieme-connect.com

Cascade Reactions: Copper can catalyze cascade amination reactions to build complex fused quinazolinone systems. chim.it

These advanced metal-catalyzed methods provide powerful tools for assembling the 4(3H)-quinazolinone framework, offering access to a wide array of structurally diverse analogues. mdpi.commdpi.com

Microwave-Assisted and Ultrasound-Promoted Synthetic Pathways

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, accelerating reaction rates and often improving product yields. In the context of quinazolinone synthesis, these techniques have been successfully applied to the construction of the heterocyclic ring system.

Microwave-assisted synthesis has been shown to be a highly efficient method for preparing 6,7-disubstituted quinazolin-4(3H)-ones. For instance, the reaction of a 5-benzyloxy-4-methoxy-2-aminobenzamide with formamide under acidic conditions is significantly accelerated by microwave irradiation, reducing the reaction time from several hours to just a few minutes while providing a high yield of the corresponding 6-benzyloxy-7-methoxy-4(3H)-quinazolinone. chem-station.com This approach highlights the potential of microwave heating to facilitate the rapid synthesis of diverse 6,7-disubstituted quinazolinone libraries.

Ultrasound-promoted synthesis offers another green and efficient alternative. The condensation of 2-aminobenzonitriles with acyl chlorides, a variant of the Niementowski reaction, can be effectively carried out under solvent-free conditions using ytterbium triflate as a catalyst, with ultrasound irradiation leading to excellent yields of 4(3H)-quinazolinones. nih.gov This method generally performs better than microwave-assisted synthesis in terms of yield for a range of substrates. nih.gov

Table 1: Comparison of Microwave-Assisted and Ultrasound-Promoted Synthesis of Quinazolinones

| Feature | Microwave-Assisted Synthesis | Ultrasound-Promoted Synthesis |

| Energy Source | Electromagnetic Irradiation | High-frequency Sound Waves |

| Reaction Time | Typically minutes | Minutes to hours |

| Yields | Generally high | Often excellent, can be higher than microwave |

| Conditions | Can be solvent-free or with solvent | Often solvent-free |

| Advantages | Rapid heating, high efficiency | Improved mass transfer, localized high temperatures and pressures |

Aza-Diels-Alder and Aza-Wittig Reaction Applications

The Aza-Diels-Alder and Aza-Wittig reactions are powerful cycloaddition and olefination methodologies, respectively, that have been adapted for the synthesis of heterocyclic compounds, including quinazolines.

The Aza-Diels-Alder reaction , a modification of the Diels-Alder reaction where a nitrogen atom is incorporated into the diene or dienophile, provides a convergent route to quinoline and quinazoline (B50416) derivatives. nih.govnih.gov The reaction typically involves the cycloaddition of an imine with an electron-rich alkene. nih.gov While specific applications leading directly to 6,7-diacetoxy-4(3H)-quinazolinone are not extensively documented, the versatility of this reaction allows for the use of appropriately substituted anilines as precursors to the imine, which would then carry the desired substitution pattern into the final quinazoline product.

The Aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. chem-station.comnih.gov This reaction is particularly useful for the intramolecular cyclization to form N-heterocycles. nih.gov In the synthesis of quinazolinones, an intramolecular Aza-Wittig reaction of an appropriately substituted precursor can lead to the formation of the pyrimidine (B1678525) ring. nih.gov For example, an iminophosphorane generated from an azide can react with an ester group within the same molecule to form the quinazolinone ring system. nih.gov The synthesis of 2-alkoxy-3H-quinazolin-4-ones has been reported using this methodology. nih.gov While direct synthesis of this compound via this method is not prominent in the literature, the strategy holds potential for the construction of 6,7-disubstituted analogues by starting with suitably functionalized precursors.

Targeted Synthesis of 6,7-Disubstituted 4(3H)-Quinazolinone Derivatives

The synthesis of specifically 6,7-disubstituted 4(3H)-quinazolinones, including the title compound, relies on the careful selection of starting materials and regioselective reactions.

Regioselective Introduction of Acetoxy Groups at Positions 6 and 7

The direct regioselective introduction of two acetoxy groups onto a pre-formed quinazolinone ring at positions 6 and 7 is a challenging transformation. A more common and practical approach involves the synthesis of a 6,7-dihydroxy-4(3H)-quinazolinone precursor, followed by a subsequent acetylation step. The synthesis of the dihydroxy intermediate can be achieved from a correspondingly substituted anthranilic acid derivative, such as 2-amino-4,5-dihydroxybenzoic acid. The final step would then involve the acetylation of both hydroxyl groups using an acetylating agent like acetic anhydride in the presence of a suitable catalyst or base.

Synthetic Routes to Other Oxygen-Containing Substituents at Positions 6 and 7

The synthesis of 6,7-dialkoxy-4(3H)-quinazolinones is well-established and typically starts from the corresponding 4,5-dialkoxy-2-aminobenzoic acid or its derivatives. For example, 6,7-dimethoxy-4(3H)-quinazolinone can be prepared by the cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamide. A similar strategy has been employed for the synthesis of 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one from ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and formamide. nih.gov The synthesis of 1-aryl-6,7-methylenedioxy-3H-quinazolin-4-ones has also been reported, demonstrating the versatility in accessing various oxygen-containing substituents at these positions. nih.gov

Table 2: Examples of Synthesized 6,7-Dioxygenated 4(3H)-Quinazolinones

| Substituent at Position 6 | Substituent at Position 7 | Starting Material |

| Methoxy (B1213986) | Methoxy | 2-amino-4,5-dimethoxybenzoic acid |

| 2-Methoxyethoxy | 2-Methoxyethoxy | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate |

| -O-CH2-O- | -O-CH2-O- (methylenedioxy) | 2-amino-4,5-methylenedioxybenzoic acid derivatives |

Derivatization from Halogenated or Other Substituted Anthranilic Acid Analogues

An alternative strategy for introducing oxygen-containing functionalities at the 6 and 7 positions involves the use of halogenated anthranilic acid derivatives as starting materials. The halogen atoms can serve as handles for subsequent nucleophilic aromatic substitution (SNAr) reactions. For instance, a 7-fluoro-6-nitroquinazolin-4(3H)-one can undergo a nucleophilic aromatic substitution reaction with a thiol to introduce a thioether group at the 7-position. The nitro group can then be reduced to an amino group, providing a versatile intermediate for further functionalization. mdpi.com Although this example illustrates a thioether introduction, similar principles can be applied for the introduction of oxygen nucleophiles, such as alkoxides or hydroxides, to displace a halogen atom, particularly if the ring is activated by an electron-withdrawing group.

Post-Synthetic Modifications and Functionalization Strategies of this compound

Post-synthetic modification of the this compound core offers opportunities to further diversify the molecular structure and explore structure-activity relationships.

The acetoxy groups at positions 6 and 7 are susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding 6,7-dihydroxy-4(3H)-quinazolinone. This dihydroxy derivative can then serve as a platform for further functionalization, such as etherification to introduce different alkoxy groups.

The quinazolinone ring itself is reported to be quite stable to many reactions, including oxidation, reduction, and hydrolysis under mild conditions. nih.gov However, functionalization of the quinazolinone core is possible. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been successfully applied to halogenated quinazolines to introduce aryl or heteroaryl substituents. nih.govresearchgate.net While direct application on this compound would depend on the presence of a suitable handle (e.g., a halogen) on the quinazolinone ring, this strategy highlights the potential for further elaboration of the core structure. Additionally, direct C-H functionalization of the quinazolinone ring is an emerging area that could provide novel pathways for derivatization.

Structure Activity Relationship Sar Elucidation for 6,7 Diacetoxy 4 3h Quinazolinone and Its Analogues

Conformational Analysis and Stereochemical Considerations in 4(3H)-Quinazolinone SAR

For instance, in a study of 2-substituted-3-phenyl-4(3H)-quinazolinones, X-ray analysis revealed that different analogues can adopt distinct conformations. One active compound was found in an "extended" conformation, with the heteroaromatic rings at positions 2 and 3 adopting an antiperiplanar arrangement. In contrast, a less active analogue existed in a "folded" conformation with a synclinal orientation. nih.gov Interestingly, computational calculations suggested that the energy difference between these folded and extended conformations is small, implying that other factors like steric hindrance may also play a significant role in receptor affinity. nih.gov The binding of quinazolinone derivatives to their biological targets, such as penicillin-binding protein 2a (PBP2a), can induce significant conformational changes in the protein, leading to the opening of the active site. nih.gov

Stereochemistry is another crucial aspect of the SAR of 4(3H)-quinazolinones. The introduction of a chiral center, for example in the side chain at position 2 or 3, can lead to stereoisomers with different biological activities. Several stereoselective synthetic methods have been developed to produce enantiomerically pure quinazolinone derivatives, underscoring the importance of controlling the stereochemistry for optimizing biological activity. nih.govacs.orgnih.gov For example, an efficient three-step synthesis has been developed to produce chiral 3H-quinazoline-4-one derivatives with high enantiomeric excess (>93%). acs.orgnih.gov

Systemic Investigation of Substituent Effects at Positions 6 and 7 on Biological Activity

The benzene (B151609) ring of the quinazolinone scaffold, particularly positions 6 and 7, is a key area for substitution, and modifications here have been shown to significantly impact biological activity.

While direct studies on 6,7-diacetoxy-4(3H)-quinazolinone are limited in the available literature, the influence of acetoxy groups can be inferred from studies on related analogues. The acetoxy group is often used as a prodrug moiety for a hydroxyl group. In this case, the 6,7-diacetoxy compound would be metabolized in the body to the corresponding 6,7-dihydroxy derivative. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption and distribution.

The corresponding 6,7-dihydroxy-4(3H)-quinazolinones would have two hydrogen-bond donating hydroxyl groups. These groups can form crucial hydrogen-bonding interactions with the amino acid residues in the active site of a biological target. In one study on quinazolinone antibacterials, the acetylation of a hydroxyl group on the molecule resulted in a loss of activity, suggesting that a hydrogen-bond donor at that position was favorable for target interaction. nih.gov This indicates that while the diacetoxy form may be a good prodrug, the dihydroxy form is likely the active species. The acetoxy groups themselves are bulkier and lack the hydrogen-bond donating ability of hydroxyl groups, which could lead to a weaker interaction with the target.

The substitution pattern at the 6 and 7 positions of the quinazolinone ring has been extensively studied with various functional groups, most notably alkoxy and halogen groups. These substitutions have been shown to modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

Halogen substitutions at these positions also play a critical role. In a study of quinazolinones as inhibitors of inflammatory gene expression, the presence of a fluorine atom at C7 was found to significantly enhance the binding affinity to NF-κB compared to a chlorine atom at the same position, or a fluorine atom at C6. nih.gov This was attributed to the ability of the fluorine atom to form specific hydrogen bonds with the target protein. nih.gov

The following table summarizes the biological activities of some 6,7-disubstituted quinazolinone analogues.

| Compound ID | 6-Substituent | 7-Substituent | C-2 Substituent | Biological Activity (IC50) | Target | Reference |

| 1 | -OCH3 | -OCH3 | 2-methyl | 0.143-0.946 nM | EGFR | nih.gov |

| 2 | -OCH3 | -OCH3 | 2-(3,4-dihydroxyphenyl) | 0.41 µM | HIV-1 RNase H | acs.org |

| 3 | -I | -H | 2-methyl-3-substituted-benzothiazol-2-yl | - | Anti-inflammatory/Antimicrobial | researchgate.net |

| 4 | -Br | -H | 2-phenyl-3-substituted-benzothiazol-2-yl | - | Anti-inflammatory/Antimicrobial | researchgate.net |

| 5 | -F | -H | - | - | NF-κB Inhibition | nih.gov |

| 6 | -H | -F | - | Stronger NF-κB Inhibition than 5 | NF-κB | nih.gov |

This is an interactive data table. Click on the headers to sort.

Modulation of Bioactivity Through Modifications at Position 2

Position 2 of the 4(3H)-quinazolinone ring is one of the most frequently modified positions, and the nature of the substituent at this position has a profound impact on the biological activity.

A wide variety of substituents, including alkyl, aryl, and heterocyclic moieties, have been introduced at the C-2 position, leading to compounds with diverse pharmacological profiles.

Alkyl Substituents: Simple alkyl groups at C-2 can confer significant biological activity. For example, 2-methyl substituted quinazolinones have been investigated for their anticancer properties. nih.gov

Aryl Substituents: The introduction of an aryl group at the C-2 position is a common strategy in the design of quinazolinone-based drugs. The substitution pattern on this aryl ring is also critical. For instance, in a series of antibacterial quinazolinones, meta and ortho substitutions on a C-2 phenyl ring were well-tolerated, while para substitution was generally not. nih.gov In another study, a 2-(3,4-dihydroxyphenyl) substituent was found to be crucial for HIV-1 RNase H inhibitory activity. acs.org

Heterocyclic Moieties: Attaching a heterocyclic ring at the C-2 position has led to the discovery of potent bioactive compounds. For example, quinazolinones with a C-2 thiazole (B1198619) moiety have shown promising anticancer activity. nih.gov

Both steric and electronic factors of the C-2 substituent play a crucial role in determining the biological activity.

Steric Effects: The size and shape of the C-2 substituent can influence how the molecule fits into the binding pocket of a target. In some cases, bulky groups may be required to occupy a large hydrophobic pocket, while in other cases, they may cause steric hindrance and reduce activity. The optimal steric requirement is highly dependent on the specific biological target.

Electronic Effects: The electronic properties of the C-2 substituent, particularly for aryl groups, can significantly modulate activity. Electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens or nitro groups) on the C-2 aryl ring can alter the electron distribution of the entire molecule, affecting its ability to form key interactions with the target, such as hydrogen bonds and pi-pi stacking. For instance, systematic studies on the role of substituents in certain chemical reactions have shown that the electronic effect is often the predominant factor controlling the reaction's ease, though steric effects also play a significant, albeit lesser, role. rsc.orgmdpi.com

The following table provides examples of how different C-2 substituents affect the biological activity of quinazolinone derivatives.

| Compound ID | C-2 Substituent | Biological Activity (IC50) | Target | Reference |

| 7 | 2-(5-bromo-1H-indol-3-yl)ethyl | 0.0093 µM | Cholecystokinin B Receptor | nih.gov |

| 8 | 2-[2-(1H-indol-3-yl)ethyl] | 0.026 µM | Cholecystokinin B Receptor | nih.gov |

| 9 | 2-(3,4-dihydroxyphenyl) | 0.41 µM | HIV-1 RNase H | acs.org |

| 10 | 2-phenyl (with various substitutions) | Varied | Antibacterial (MRSA) | nih.gov |

This is an interactive data table. Click on the headers to sort.

Comprehensive SAR Across Diverse Pharmacological Profiles of Quinazolinone Derivatives

Antihypertensive Activity

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of antihypertensive agents. The antihypertensive activity of quinazoline derivatives is primarily associated with their ability to act as antagonists at α1-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. The substitution pattern on the quinazoline ring system plays a critical role in modulating this activity.

Research into the structure-activity relationships (SAR) of 4(3H)-quinazolinone analogues has provided valuable insights into the structural requirements for potent antihypertensive effects. While specific data on this compound is not extensively available in the public domain, the influence of substituents at the 6 and 7 positions has been a key area of investigation, largely driven by the clinical success of prazosin (B1663645), a potent α1-adrenoceptor antagonist featuring a 6,7-dimethoxy substitution pattern. nih.govdrugbank.com

Studies on various quinazolinone derivatives have demonstrated that electron-donating groups at the 6 and 7 positions of the quinazoline nucleus generally enhance antihypertensive activity. nih.gov This is exemplified by the potent activity of compounds bearing the 6,7-dimethoxy substituents. These methoxy (B1213986) groups are thought to contribute to the binding affinity of the molecule to the α1-adrenoceptor.

In one study, a series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antihypertensive activity. Several compounds from this series exhibited significant hypotensive effects, with some showing better activity than the reference drug prazosin. nih.govnih.govresearchgate.net This underscores the therapeutic potential of the quinazolinone core in managing hypertension.

Another study focusing on 4-amino-6,7-dimethoxyquinazoline derivatives identified several compounds with good antihypertensive activity in spontaneously hypertensive rats. nih.gov The research highlighted that the nature of the substituent at other positions, in conjunction with the 6,7-dimethoxy pattern, profoundly influences the hypotensive potency and duration of action. nih.gov

The replacement of the furoylpiperazine moiety in prazosin with other substituted groups has been explored, indicating that modifications are possible without a complete loss of blood pressure-lowering activity. nih.gov However, the nature of these substituents significantly impacts the pharmacological profile.

The table below summarizes the antihypertensive activity of selected quinazolinone analogues, illustrating the impact of different substitution patterns.

| Compound ID | Substituents | Antihypertensive Activity | Reference |

| Prazosin | 6,7-dimethoxy; 2-(4-(2-furoyl)piperazin-1-yl); 4-amino | Potent α1-adrenoceptor antagonist | nih.govnih.gov |

| Alfuzosin | 6,7-dimethoxy; N-[3-[(4-amino-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide | Good antihypertensive activity with high selectivity for peripheral α1-adrenoceptors | nih.gov |

| Compound 2a | (Structure not fully specified in abstract) | Showed hypotensive effect and produced bradycardia | nih.govresearchgate.net |

| Compound 2c | (Structure not fully specified in abstract) | Showed hypotensive effect and produced bradycardia; better activity than prazosin | nih.govresearchgate.net |

| Compound 4d | (Structure not fully specified in abstract) | Showed hypotensive effect and produced bradycardia; better activity than prazosin | nih.govresearchgate.net |

While direct experimental data for this compound is lacking in the reviewed literature, it is plausible that the diacetoxy groups at the 6 and 7 positions would influence its antihypertensive potential. The acetoxy groups are electron-donating, similar to the methoxy groups in prazosin, which is a favorable characteristic for activity. nih.gov However, the bulkier nature and different electronic properties of the acetoxy groups compared to methoxy groups would likely result in a different binding affinity for the α1-adrenoceptor, thereby modulating its potency as an antihypertensive agent. Further investigation is required to elucidate the precise impact of the 6,7-diacetoxy substitution on the antihypertensive profile of the 4(3H)-quinazolinone scaffold.

Mechanistic Investigations of 6,7 Diacetoxy 4 3h Quinazolinone and Bioactive Analogues at Cellular and Molecular Levels

Elucidation of Molecular Target Engagement and Recognition

There is no published research detailing the molecular interactions of 6,7-diacetoxy-4(3H)-quinazolinone.

Enzyme Inhibition Studies

No studies have been found that evaluate the inhibitory activity of this compound against key enzymes such as tyrosinase, penicillin-binding proteins, or cyclooxygenases. The effect of the diacetoxy functional groups on the inhibitory potential of the quinazolinone core remains uninvestigated.

Protein-Ligand Interaction Dynamics

There are no available data from studies such as molecular docking or biophysical assays to elucidate the binding interactions of this compound with protein targets. Consequently, its interaction dynamics with proteins like dipeptidyl peptidase-4 (DPP-4), RecQ helicases, or topoisomerase I are unknown.

Receptor Agonism/Antagonism Profiling

The receptor binding profile of this compound has not been characterized. There is no information regarding its potential agonistic or antagonistic effects on any class of cellular receptors.

Cellular Perturbations Induced by Quinazolinone Derivatives

Specific studies on the cellular effects of this compound are absent from the scientific literature.

Cell Cycle Arrest and Apoptosis Induction Pathways

No research has been published investigating the impact of this compound on cell cycle progression or its ability to induce apoptosis. The pathways that might be modulated by this specific compound are therefore not understood.

Influence on Cell Membrane Permeability and Integrity

The effect of this compound on the permeability and integrity of cell membranes has not been a subject of scientific inquiry.

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The role of quinazolinone derivatives in modulating oxidative stress is complex, with different analogues exhibiting either antioxidant or pro-oxidant activities. Some quinazoline (B50416) derivatives have been noted for their antioxidant properties, which are thought to contribute to their protective effects in certain biological systems. bohrium.com Conversely, other studies have demonstrated that certain quinazolinone compounds can induce the generation of reactive oxygen species (ROS) within cells. This increase in ROS can lead to oxidative stress, a condition that can trigger cellular damage and, in some cases, programmed cell death (apoptosis).

For instance, one study on a novel quinazoline derivative, 04NB-03, found that it induced apoptosis and cell cycle arrest in hepatocellular carcinoma cells in a manner dependent on the accumulation of endogenous ROS. researchgate.net The pro-apoptotic effect of this compound could be reversed by scavenging the ROS, highlighting the critical role of oxidative stress in its mechanism of action. In contrast, another study on different quinazolinone derivatives showed that their cytotoxic effects were not related to oxidative stress, indicating the diverse mechanisms within this class of compounds. researchgate.net The specific impact of the 6,7-diacetoxy substitution on the redox properties of the quinazolinone core has yet to be elucidated.

Macromolecular Interactions and Structural Consequences

The biological effects of many quinazolinone analogues are attributed to their ability to interact with and modify the function of key biological macromolecules, such as nucleic acids and proteins.

Nucleic Acid Interaction and DNA Cleavage Mechanisms

The planar structure of the quinazolinone ring system is a key feature that allows many of its derivatives to function as DNA intercalating agents. nih.govresearchgate.net Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction can lead to significant structural distortions of the DNA, such as unwinding and lengthening of the helix, which can interfere with critical cellular processes like DNA replication and transcription. nih.gov

Several quinazolinone analogues have been specifically designed and synthesized as DNA intercalators and have shown potent cytotoxic activity against cancer cell lines. researchgate.net Some of these compounds also act as topoisomerase II inhibitors. researchgate.net Topoisomerases are enzymes that regulate the topology of DNA, and their inhibition can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis. The ability of a specific quinazolinone derivative to intercalate into DNA and inhibit topoisomerase II is influenced by the nature and position of its substituents. researchgate.net

Furthermore, some quinazolinone analogues have been shown to interact with G-quadruplexes, which are secondary structures that can form in guanine-rich nucleic acid sequences. bohrium.com The stabilization of G-quadruplexes by small molecules can inhibit the activity of enzymes like telomerase, which is crucial for the survival of many cancer cells. While these general mechanisms are established for the quinazolinone class, specific studies detailing the interaction of this compound with nucleic acids or its potential for DNA cleavage are not currently available.

Microtubule Dynamics and Tubulin Polymerization Inhibition

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy. Several quinazoline derivatives have been identified as potent modulators of microtubule dynamics.

One series of novel quinazoline derivatives was found to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on tubulin. nih.gov This inhibition of microtubule assembly leads to cell cycle arrest in the G2/M phase and the induction of apoptosis. nih.gov In contrast, another study reported a series of 2,4-disubstituted quinazoline derivatives that act as inducers of tubulin polymerization, a mechanism similar to that of the anticancer drug paclitaxel. researchgate.net The efficacy of certain quinazoline-based anticancer agents has been directly attributed to their effects on microtubule dynamics. nih.gov The specific influence of the 6,7-diacetoxy substituents on the interaction of the quinazolinone scaffold with tubulin and its effect on microtubule dynamics remains an area for future investigation.

Binding Thermodynamics and Kinetics with Biological Macromolecules

The interaction of a drug molecule with its biological target is characterized by its binding affinity, thermodynamics (the energy changes associated with binding), and kinetics (the rates of association and dissociation). Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to quantify these parameters.

While the broader class of quinazolinone derivatives has been studied for their binding to various biological targets, including enzymes and transporters, specific thermodynamic and kinetic data for the interaction of this compound with any biological macromolecule are not available in the reviewed literature. Such studies would be crucial for understanding the molecular basis of its activity and for the rational design of more potent and selective analogues.

Emerging Research Areas and Future Academic Trajectories for 6,7 Diacetoxy 4 3h Quinazolinone Derivatives

Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of quinazolinone derivatives has traditionally involved methods that are often not environmentally benign. Recent research, however, has pivoted towards greener synthetic strategies. While a direct green synthesis for 6,7-diacetoxy-4(3H)-quinazolinone is not yet widely reported, the synthesis of its precursor, 6,7-dihydroxy-4(3H)-quinazolinone, can be approached using green chemistry principles. The subsequent acetylation to the diacetoxy form is a relatively straightforward esterification reaction.

Novel green synthetic routes for the quinazolinone core often employ eco-friendly catalysts and solvents. For instance, nano-catalysts like indium(III) oxide (nano-In2O3), iron-iron oxide (Fe-FeOx), and copper(II) oxide (CuO) nanoparticles have been utilized for the synthesis of quinazolines under milder conditions and in greener solvents like water or ethanol (B145695) mixtures. nih.gov These methods offer high yields and allow for easy catalyst recovery and reuse. nih.gov Another promising green approach is the use of visible-light-driven photocatalysis, which can facilitate the synthesis of quinazoline (B50416) derivatives at ambient temperatures, minimizing energy consumption. nih.gov For example, curcumin-sensitized titanium dioxide (TiO2) nanoparticles have been used as a photocatalyst in a one-pot, three-component reaction to produce quinazoline compounds with high yields. nih.gov

Furthermore, one-pot syntheses are being developed to reduce waste and improve efficiency. researchgate.net An example is the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes using an electrochemical oxidation method, which avoids the need for chemical oxidants. researchgate.net The synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione from CO2 and 2-aminobenzonitriles in water represents another green and simple route that could potentially be adapted. These methodologies provide a framework for developing a specific, environmentally friendly synthesis of 6,7-dihydroxy-4(3H)-quinazolinone, which can then be acetylated to the target compound.

Table 1: Comparison of Green Synthetic Methods for Quinazolinone Core

| Method | Catalyst/Conditions | Advantages |

| Nano-catalysis | nano-In2O3, Fe-FeOx, CuO | High yield, catalyst reusability, mild conditions |

| Photocatalysis | Visible light, Curcumin-sensitized TiO2 | Ambient temperature, energy efficient |

| Electrochemical Synthesis | Anodic oxidation | Avoids chemical oxidants |

| CO2 Utilization | Water as solvent | Utilizes a renewable carbon source, simple |

Advanced Spectroscopic and Biophysical Characterization Techniques for Mechanistic Insights

A thorough understanding of the structure and function of this compound derivatives requires advanced characterization techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for structural elucidation. For acetylated quinazolinones, 1H and 13C NMR would be crucial to confirm the presence and position of the acetoxy groups. For instance, the acetyl protons would likely appear as a sharp singlet in the 1H NMR spectrum, and the carbonyl carbons of the acetoxy groups would have characteristic shifts in the 13C NMR spectrum. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula.

Beyond basic structural confirmation, advanced biophysical techniques are essential for understanding how these molecules interact with their biological targets, providing mechanistic insights. Methods to study protein-protein and protein-ligand interactions are particularly relevant.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantitatively measure the binding affinity and thermodynamics of a quinazolinone derivative to its target protein.

X-ray crystallography can provide atomic-level detail of the binding mode of the compound within the active site of a protein.

Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, offering valuable information for structure-activity relationship (SAR) studies.

These techniques, applied to this compound derivatives, can elucidate their mechanism of action and guide the design of more potent and selective compounds.

Development of Multifunctional Quinazolinone-Based Agents

The concept of "one molecule, multiple targets" is a growing trend in drug discovery, aiming to address complex diseases with a single chemical entity. Quinazolinone-based hybrids are at the forefront of this research, designed to exhibit dual or multiple pharmacological activities. For example, quinazolinone derivatives have been designed as dual inhibitors of histone deacetylase 1 (HDAC1) and HDAC6 for cancer treatment. nih.gov

The 6,7-diacetoxy substitution on the quinazolinone ring offers a unique opportunity for developing multifunctional agents. The diacetoxy groups can be hydrolyzed in vivo to the corresponding dihydroxy derivative, which may possess a different biological activity profile. This dual-action potential could be exploited in various therapeutic areas. For instance, a compound could be designed to have both anticancer and anti-inflammatory properties, which is particularly relevant as inflammation is a known hallmark of cancer.

The molecular hybridization approach, where the quinazolinone scaffold is linked to other pharmacophores, is a common strategy to create multifunctional agents. A this compound core could be hybridized with other active moieties to create novel compounds with enhanced or synergistic effects.

Investigations into Prodrug Strategies and Bioavailability Enhancement (excluding dosage)

Poor bioavailability is a common hurdle in drug development. Prodrug strategies are often employed to improve the physicochemical and pharmacokinetic properties of a drug candidate. A prodrug is an inactive or less active compound that is converted into the active drug in the body.

The this compound structure itself can be considered a prodrug. The acetoxy groups are esters, which can be readily cleaved by esterase enzymes present in the body to release the more polar 6,7-dihydroxy derivative. This bioconversion can enhance aqueous solubility and potentially improve oral absorption. This strategy has been explored for other compounds, where acetylated prodrugs have shown improved stability and cellular uptake.

A notable example of a quinazolinone-based prodrug is 2-(2'-sulfooxyphenyl)-6-iodo-4-(3H)-quinazolinone, which was designed to be hydrolyzed by an enzyme overexpressed on the surface of pancreatic cancer cells, leading to targeted drug release. This highlights the potential for designing targeted prodrugs based on the this compound scaffold. Further research could focus on modifying the acetoxy groups or other positions on the quinazolinone ring to fine-tune the rate of hydrolysis and achieve targeted delivery to specific tissues or organs.

Application in Agrochemical Research and Related Fields

The quinazolinone scaffold is not only important in medicine but also shows significant potential in agriculture. Quinazolinone derivatives have been investigated as herbicides, fungicides, and insecticides.

Herbicides: Certain quinazoline-2,4-dione derivatives have been found to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. Some of these compounds have shown excellent broad-spectrum herbicidal activity with good crop selectivity.

Fungicides: Numerous quinazolinone derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi. nih.govnih.gov For example, certain derivatives have shown efficacy against Sclerotinia sclerotiorum and Fusarium graminearum. nih.gov The mechanism of action can involve damage to the fungal cell membrane and organelles. nih.gov

Insecticides: Quinazolinone alkaloids and their synthetic derivatives have been reported to possess insecticidal properties. They have shown activity against various insect pests, including mosquito larvae.

The introduction of 6,7-diacetoxy groups could modulate the agrochemical properties of the quinazolinone scaffold. The lipophilicity imparted by the acetoxy groups might enhance penetration through the waxy cuticle of plants or the exoskeleton of insects. Future research in this area would involve the synthesis and screening of this compound derivatives against a panel of relevant agricultural pests and pathogens.

Rational Design Approaches for Overcoming Resistance Mechanisms in Biological Systems

The development of resistance to existing drugs is a major challenge in the treatment of cancer and infectious diseases. Rational drug design plays a crucial role in developing new agents that can overcome these resistance mechanisms. researchgate.net The quinazolinone scaffold has been a key platform for such endeavors.

In cancer therapy, resistance to EGFR inhibitors like gefitinib (B1684475) often arises from mutations in the EGFR gene, such as the T790M mutation. Researchers have successfully designed novel quinazolinone derivatives that can effectively inhibit these mutant forms of EGFR. researchgate.net This often involves modifying the substitution pattern on the quinazolinone ring to accommodate the altered shape of the drug's binding site.

In the context of infectious diseases, bacterial resistance can be mediated by efflux pumps that actively remove antibiotics from the cell. Quinazoline derivatives have been developed as efflux pump inhibitors, which can restore the efficacy of existing antibiotics when used in combination. Some quinazolinone-based compounds have also been designed to inhibit biofilm formation, a key virulence factor in many chronic infections. nih.gov

For this compound derivatives, rational design could be employed to create compounds that are less susceptible to known resistance mechanisms or that possess novel mechanisms of action. For example, by understanding the binding site of a target protein, the quinazolinone scaffold can be modified to form interactions that are not disrupted by common resistance mutations. Molecular docking and other computational tools are invaluable in this rational design process.

Q & A

Q. Table 1: Representative Biological Activities of 6,7-Diacetoxyquinazolinone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.